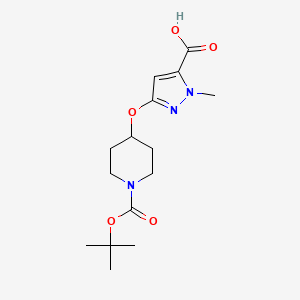

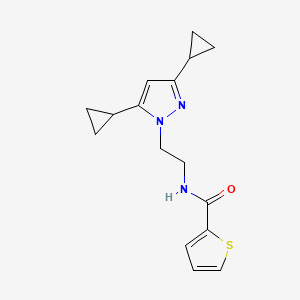

![molecular formula C13H16N2O3S B2694546 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine CAS No. 863001-46-1](/img/structure/B2694546.png)

4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

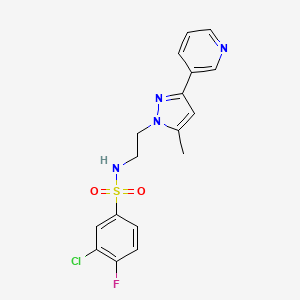

This compound contains a morpholine ring and a benzo[d]thiazole ring, which are connected by a single bond. The benzo[d]thiazole ring is substituted with two methoxy groups at the 4th and 7th positions .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its functional groups. It likely has a planar structure due to the presence of the aromatic benzo[d]thiazole ring .科学的研究の応用

DNA Protection and Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, which share structural motifs with 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine, have shown promising DNA protective abilities against oxidative damage and strong antimicrobial activities. For instance, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have exhibited high DNA protective ability and antimicrobial activity against specific strains such as S. epidermidis. These compounds also displayed cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, indicating their potential in chemotherapy drug development (Gür et al., 2020).

Cancer Research and DNA Repair Inhibition

In cancer research, analogs of this compound have been explored for their inhibitory effects on DNA-dependent protein kinase (DNA-PK), a key enzyme involved in the DNA damage response. Compounds such as dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one and its derivatives have demonstrated potent inhibitory activities against DNA-PK, suggesting their utility in enhancing the effectiveness of cancer treatments through the inhibition of DNA repair mechanisms (Cano et al., 2010; Cano et al., 2013).

Phosphoinositide 3-Kinase Inhibition

Further research into 4-(1,3-Thiazol-2-yl)morpholine derivatives has identified them as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell growth, proliferation, and survival. These inhibitors have shown efficacy in xenograft models of tumor growth, highlighting their potential in cancer therapy (Alexander et al., 2008).

Electrochemical Synthesis and Antifungal Activity

Electrochemical methods have been employed to synthesize derivatives with similar core structures, demonstrating the versatility of such compounds in chemical synthesis. Moreover, certain derivatives have shown potent antifungal activities, indicating their potential in developing new antifungal agents (Esmaili & Nematollahi, 2013).

Acetylcholinesterase Inhibition

Morpholine-linked thiazoles, including those with structural similarities to this compound, have been investigated for their inhibitory effects on acetylcholinesterase, an enzyme target for treating neurodegenerative diseases like Alzheimer's. These studies suggest potential applications in designing new therapeutics for cognitive disorders (Mekky et al., 2021).

作用機序

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit anti-inflammatory properties . These compounds inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .

Mode of Action

Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

Based on the reported anti-inflammatory properties of similar compounds , it can be inferred that this compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins.

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting cox-1 and cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, reducing inflammation.

特性

IUPAC Name |

4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-16-9-3-4-10(17-2)12-11(9)14-13(19-12)15-5-7-18-8-6-15/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFIBKYMPDNCJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

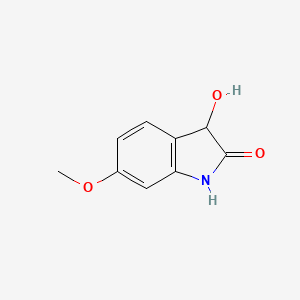

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2694466.png)

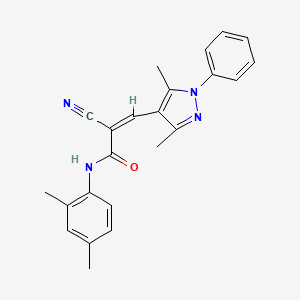

![6-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B2694470.png)

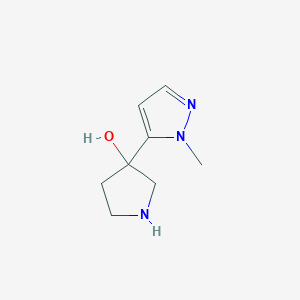

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)

![7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2694482.png)